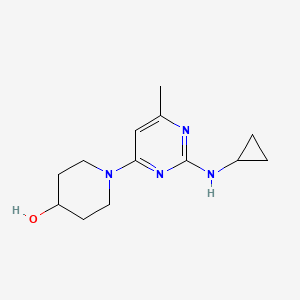

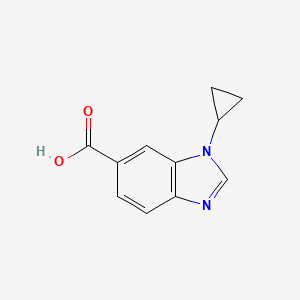

Benzoxazole, 2-(chloromethyl)-4,5,6,7-tetrahydro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis Analysis

The synthesis of benzoxazole derivatives involves the reaction of 2-aminophenol with various compounds like aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, 2-(chloromethyl)-1H-benzo[d]imidazole was synthesized by the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid .Molecular Structure Analysis

The molecular formula of 2-(chloromethyl)-1,3-benzoxazole is C8H6ClNO . The InChI code is 1S/C8H6ClNO/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2 .Chemical Reactions Analysis

Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .Physical And Chemical Properties Analysis

The molecular weight of 2-(chloromethyl)-1,3-benzoxazole is 167.59 g/mol . The compound has a rotatable bond count of 1 and a topological polar surface area of 26 Ų .Scientific Research Applications

Chemoselective Cysteine Modification

The compound is used in chemoselective modification of cysteine residues in peptides and proteins. This application is crucial in bioconjugation chemistry, where selective labeling of biomolecules is required for various analytical and therapeutic purposes .

2. Synthesis of Magnetic Resonance Imaging (MRI) Contrast Agents It serves as a reagent in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, which is a Zn2±sensitive MRI contrast agent. This application is significant in enhancing the quality of MRI scans for better diagnosis and treatment planning .

Preparation of Biologically Active Compounds

The compound acts as an intermediate in the preparation of a wide range of biologically active compounds, including anticancer agents, anti-inflammatory agents, and hedgehog antagonists. This highlights its importance in pharmaceutical research and drug development .

CO2 Capture and Utilization

Research has explored its use in the synthesis of chloromethyl ethylene carbonate (CMEC) using carbon dioxide (CO2) and epichlorohydrin. This application is part of efforts to develop greener synthesis methods that utilize CO2, a greenhouse gas, thereby contributing to environmental sustainability .

Drug Delivery Systems

Due to its ability to form hyper cross-linked polymers that can swell without dissolving in solvents, it has potential applications in drug delivery systems. This property can be leveraged for controlled release of drugs, enhancing therapeutic efficacy while minimizing side effects .

Development of New Drugs

A derivative of the compound has been introduced as a potential alternative to substitute acetylsalicylic acid (ASA). Preliminary assessments have shown promise for this derivative in terms of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity, making it a candidate for new drug development .

Mechanism of Action

While the specific mechanism of action for “Benzoxazole, 2-(chloromethyl)-4,5,6,7-tetrahydro-” is not explicitly mentioned in the search results, benzoxazole derivatives have been found to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Future Directions

Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways . This suggests that benzoxazole and its derivatives will continue to be a significant area of research in the future.

properties

IUPAC Name |

2-(chloromethyl)-4,5,6,7-tetrahydro-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFGRJKZQUZCIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(O2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoxazole, 2-(chloromethyl)-4,5,6,7-tetrahydro- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methoxypropyl)-9-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2893344.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-chloro-3-nitrobenzamide](/img/structure/B2893347.png)

![2-phenyl-1-[5-(1,4-thiazinan-4-ylcarbonyl)-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B2893349.png)

![N-Ethyl-N-[2-oxo-2-[[(2S,3R)-2-phenyloxolan-3-yl]amino]ethyl]prop-2-enamide](/img/structure/B2893351.png)

![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-butyl-N-methylacetamide](/img/structure/B2893353.png)

![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2893356.png)